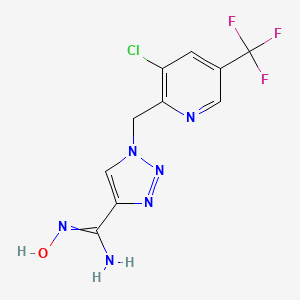
2,2,2-Trifluoro-1-(isoquinolin-6-yl)ethan-1-one
Overview
Description
2,2,2-Trifluoro-1-(isoquinolin-6-yl)ethan-1-one, also known as TFIE, is a novel compound that has recently gained attention in the scientific community due to its potential applications in biochemical and physiological research. TFIE is a synthetic compound that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied in detail. In
Scientific Research Applications
Synthesis Methods and Chemical Reactions
One significant application involves the development of efficient synthesis methods for compounds related to or derived from 2,2,2-Trifluoro-1-(isoquinolin-6-yl)ethan-1-one. For instance, an efficient synthesis approach has been developed using a three-component cascade reaction involving isoquinoline, a dialkyl acetylenedicarboxylate, and 2,2,2-trifluoro-1-phenylethanone, showcasing the compound's utility in synthesizing trifluoromethylated isoquinoline derivatives (Lei et al., 2012). This method emphasizes the compound's role in facilitating complex chemical transformations in a continuous-flow microreactor, highlighting its importance in modern synthetic organic chemistry.
Photophysical Properties and Material Science
Another area of application is in the investigation of photophysical properties of materials. For example, the study of cyclometalated platinum(II) complexes based on isoquinolinyl azolate, where derivatives of the compound were explored for their photophysical characteristics. The research delved into ππ-stacking interactions and the photophysical properties of these complexes, indicating the compound's relevance in developing materials with specific light-emitting properties (Wang et al., 2016). Such studies are crucial for advancing the fields of organic electronics and photonics, where understanding the interaction between light and material is fundamental.
properties
IUPAC Name |
2,2,2-trifluoro-1-isoquinolin-6-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO/c12-11(13,14)10(16)8-1-2-9-6-15-4-3-7(9)5-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHLIMMQUADOHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(isoquinolin-6-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine](/img/structure/B1415786.png)



